5-Bromo-6-chloro-N-methylpyridin-3-amine
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Overview
Description
5-Bromo-6-chloro-N-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-methylpyridin-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-6-chloro-N-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound can be used to create novel materials with specific electronic or optical properties.
Biological Studies: It may be used in the study of enzyme inhibitors or other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the structure of the final compound synthesized from this building block .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 6-Chloro-2-methylpyridin-3-amine
- 5-Bromo-6-chloro-4-methylpyridin-3-amine
Uniqueness
5-Bromo-6-chloro-N-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct electronic properties and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
5-bromo-6-chloro-N-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)6(8)10-3-4/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTYNPCOJPHXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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